molecular formula C10H12O2 B13065887 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol

Cat. No.: B13065887
M. Wt: 164.20 g/mol
InChI Key: SBKRIXUXGQDDRY-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol can be achieved through several methods. One common approach involves the alkylation of 2,3-dihydrobenzofuran with ethylene oxide in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: A closely related compound with similar structural features.

    Benzofuran: Lacks the dihydro component but shares the benzofuran core structure.

    2-(2,3-Dihydro-1-benzofuran-6-yl)ethanal: An oxidized form of the compound.

Uniqueness

2-(2,3-Dihydro-1-benzofuran-6-yl)ethan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKRIXUXGQDDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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